(2S)-2-[[(2S)-2-Azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate
(2S)-2-[[(2S)-2-Azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate
L-Valyl-L-phenylalanine (Valylphenylalanine; H-VAL-PHE-OH) has been reported as biocompatible polymer.
Brand Name:
Vulcanchem
CAS No.:
3918-92-1
VCID:
VC0006837
InChI:
InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Molecular Formula:
C₁₄H₂₀N₂O₃
Molecular Weight:
264.32 g/mol
(2S)-2-[[(2S)-2-Azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate
CAS No.: 3918-92-1
Inhibitors
VCID: VC0006837
Molecular Formula: C₁₄H₂₀N₂O₃
Molecular Weight: 264.32 g/mol
CAS No. | 3918-92-1 |
---|---|
Product Name | (2S)-2-[[(2S)-2-Azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate |
Molecular Formula | C₁₄H₂₀N₂O₃ |
Molecular Weight | 264.32 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 |
Standard InChIKey | GJNDXQBALKCYSZ-RYUDHWBXSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+] |
SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)[O-])[NH3+] |
Description | L-Valyl-L-phenylalanine (Valylphenylalanine; H-VAL-PHE-OH) has been reported as biocompatible polymer. |
Synonyms | L-Valyl-L-phenylalanine |
Reference | [1]. US5047401 A |
PubChem Compound | 6993120 |
Last Modified | Nov 11 2021 |
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